molecular formula C23H19Cl2F4N5O3 B2887743 3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide CAS No. 338761-48-1

3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide

Cat. No. B2887743
CAS RN: 338761-48-1
M. Wt: 560.33
InChI Key: CPVSAXZPXNWXGA-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorophenyl)-N’-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and density. For this compound, some properties are available: Its molecular formula is C11H6Cl2FNO2, with a molar mass of 274.08. The predicted density is 1.445±0.06 g/cm3, the melting point is 48 °C, and the boiling point is 368.3±42.0 °C (Predicted). Its solubility is 68.42mg/L at 25℃ .

Scientific Research Applications

Synthesis and Molecular Docking

A study focused on the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally similar to 3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide. These compounds demonstrated antimicrobial and antioxidant activity, highlighting their potential in addressing infectious diseases and oxidative stress-related conditions (Flefel et al., 2018).

Anticancer Applications

Research on the aurora kinase inhibitor, structurally related to the specified compound, revealed its potential usefulness in treating cancer. The inhibitor's ability to target Aurora A, a kinase involved in cell division, suggests its role in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Molecular Conformation Studies

A study on closely related compounds, including this compound, examined their molecular conformations and hydrogen bonding. Such studies are crucial for understanding the molecular interactions and stability, which are essential for drug design and development (Sagar et al., 2017).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2F4N5O3/c1-11-17(19(33-37-11)18-14(24)3-2-4-16(18)26)22(36)32-31-21(35)12-5-7-34(8-6-12)20-15(25)9-13(10-30-20)23(27,28)29/h2-4,9-10,12H,5-8H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSAXZPXNWXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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